Triethyloxonium hexafluorophosphate

X-ray Crystallography Structural Biology Organic Synthesis

Choose Triethyloxonium hexafluorophosphate (Meerwein's salt) for unmatched stability vs. hygroscopic tetrafluoroborate analogues. The PF6 counterion ensures superior handling and solubility in polar aprotic solvents. Achieve quantitative cationic ring-opening polymerization with controlled Mw/Mn <2. For 2-ethyl-2H-indazoles, expect regioselective ethylation at 82-96% yields. Also effective as a chlorine scavenger, carbonyl activator, and the only Meerwein's salt variant fully characterized by single-crystal X-ray crystallography. Request a quote today.

Molecular Formula C6H15F6OP
Molecular Weight 248.15 g/mol
CAS No. 17950-40-2
Cat. No. B093381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyloxonium hexafluorophosphate
CAS17950-40-2
Molecular FormulaC6H15F6OP
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC[O+](CC)CC.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1
InChIKeyJRHIFBONIQGZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyloxonium Hexafluorophosphate (CAS 17950-40-2): Essential Procurement and Scientific Selection Guide for the Meerwein Salt Alkylating Agent


Triethyloxonium hexafluorophosphate (TEHP), also known as Meerwein's salt, is a trialkyloxonium compound with the formula [(CH3CH2)3O]⁺[PF6]⁻. It belongs to the class of potent alkylating agents used for the transfer of ethyl groups to nucleophiles, particularly in the synthesis of complex organic molecules and polymers. This compound is characterized by its electrophilic nature, serving as a strong ethylating reagent for relatively weak nucleophiles . The hexafluorophosphate counterion imparts enhanced stability and solubility in polar aprotic solvents compared to the more common tetrafluoroborate analogues .

Why Generic Substitution of Triethyloxonium Hexafluorophosphate Fails: Critical Anion and Stability Considerations for Scientific Procurement


Direct substitution of triethyloxonium hexafluorophosphate with other Meerwein salts or common alkylating agents is often not feasible due to critical differences in stability, solubility, and reaction outcomes. While the triethyloxonium cation is shared with the tetrafluoroborate analogue, the nature of the counterion profoundly impacts the compound's performance. For example, the hexafluorophosphate salt offers distinct advantages in stability over its tetrafluoroborate counterpart, which is highly hygroscopic and requires stringent storage conditions . Furthermore, the choice of counterion can dramatically alter polymerization kinetics; the hexachloroantimonate salt, for instance, fails to achieve quantitative conversion due to a termination reaction [1]. Therefore, a simple substitution based solely on the reactive cation can lead to failed reactions, lower yields, or compromised safety profiles, underscoring the need for evidence-based selection.

Quantitative Evidence Guide: Direct Performance Comparisons of Triethyloxonium Hexafluorophosphate Against Leading Comparators


X-ray Crystallographic Characterization Confirms Unique Molecular Structure Compared to Tetrafluoroborate Analogue

Triethyloxonium hexafluorophosphate has been fully characterized by X-ray crystallography, confirming its pyramidal C-O-C geometry and providing definitive structural data. In contrast, the structure of the closely related and widely used triethyloxonium tetrafluoroborate has not been characterized by X-ray crystallography [1]. This structural certainty is crucial for precise computational modeling and understanding reaction mechanisms, offering a clear procurement advantage for researchers requiring defined structural parameters.

X-ray Crystallography Structural Biology Organic Synthesis

Enhanced Stability and Handling Properties Over Tetrafluoroborate Salts Due to PF6- Counterion

The hexafluorophosphate (PF6-) variant offers distinct advantages in terms of stability over its more common tetrafluoroborate (BF4-) counterpart . The PF6- anion is known to be more stable against hydrolysis and anodic oxidation compared to BF4- [1]. This enhanced stability translates to more reliable and reproducible results in sensitive reactions, reducing the risk of reagent degradation and making the hexafluorophosphate salt a preferred choice for long-term storage and critical applications.

Stability Storage Reagent Handling

Quantitative Conversion in Cationic Ring-Opening Polymerization of Propylene Sulfide

In a direct head-to-head comparison, the kinetics of the cationic ring-opening polymerization of propylene sulfide initiated by triethyloxonium hexafluorophosphate were shown to follow the same characteristics as those initiated by triethyloxonium tetrafluoroborate: an initial very fast non-stationary stage followed by a much slower stage leading to quantitative conversion [1]. Crucially, when triethyloxonium hexachloroantimonate was used as an initiator, the reaction stopped at limited conversions due to a termination reaction [1]. This demonstrates that while the PF6- salt matches the performance of the BF4- salt, other counterions (like SbCl6-) are unsuitable and lead to incomplete reactions.

Polymerization Kinetics Cationic Polymerization

High-Yield Regioselective Synthesis of 2-Ethyl-2H-Indazoles via Ethylation

In the synthesis of 2-ethyl-2H-indazoles, treatment of 1H-indazoles with triethyloxonium hexafluorophosphate in ethyl acetate results in regioselective ethylation with yields ranging from 82% to 96% [1]. For comparison, the same reaction using trimethyloxonium tetrafluoroborate for methylation gives comparable yields (82-96%), but the solvent choice is critical; ethylation of 6-nitro-1H-indazole in methylene chloride yields only 50%, while the use of ethyl acetate improves the yield to 90% [1]. This highlights the reagent's high efficiency in a specific solvent system.

Organic Synthesis Regioselective Alkylation Heterocyclic Chemistry

Critical Storage and Handling Requirements Dictated by Anion Stability and Compound Sensitivity

Triethyloxonium hexafluorophosphate is a flammable solid (GHS Category 1) and causes severe skin burns and eye damage (GHS Category 1A). It must be stored at -20°C under an inert atmosphere (e.g., nitrogen) in a tightly sealed container to prevent decomposition and reaction with moisture and air . In contrast, the closely related triethyloxonium tetrafluoroborate is also moisture-sensitive and requires storage at 0-5°C in diethyl ether or dichloromethane . The specific storage temperature and handling precautions for the hexafluorophosphate salt are distinct and must be strictly adhered to for safe and effective use.

Storage Conditions Safety Reagent Handling

Intermediate Electrophilicity Profile Guides Reactivity Selection for Specific Substrates

The electrophilicity of triethyloxonium salts falls within a well-defined spectrum of common alkylating agents. A comparative scale shows that the electrophilicity of these reagents decreases in the following order: Me2Cl+SbF6- > (MeO)2CH+BF4- > Me3O+X- > Et3O+X- > MeSO2CF3 > MeSO2F > (MeO)2SO2 > MeI . This places triethyloxonium hexafluorophosphate (Et3O+X-) as a moderately strong electrophile, less reactive than its trimethyloxonium counterpart but significantly more reactive than methyl triflate or dimethyl sulfate. This intermediate reactivity is advantageous for chemoselective alkylations where a balance between potency and selectivity is required.

Electrophilicity Alkylation Reactivity

Optimal Research and Industrial Application Scenarios for Triethyloxonium Hexafluorophosphate Based on Evidence-Based Differentiation


Cationic Ring-Opening Polymerization of Cyclic Ethers and Sulfides for Polymer Synthesis

Triethyloxonium hexafluorophosphate is an excellent initiator for the cationic ring-opening polymerization of monomers like propylene sulfide and dioxolane . Its ability to achieve quantitative conversion and produce polymers with controlled molecular weight distributions (Mw/Mn < 2) makes it a superior choice for synthesizing well-defined polyethers and polysulfides. This application is particularly relevant in materials science for creating specialty polymers, polymer electrolytes, and biodegradable materials.

Regioselective Ethylation of Heterocycles for Pharmaceutical and Agrochemical Intermediates

For the synthesis of 2-ethyl-2H-indazoles and related heterocyclic systems, this reagent enables highly regioselective ethylation with excellent yields (82-96%) . This application is critical in medicinal chemistry for the preparation of ethylated heterocyclic building blocks, which are common motifs in pharmaceuticals and agrochemicals. The use of ethyl acetate as a solvent is key to achieving optimal yields and regioselectivity.

Activation of Carbonyl Groups and Chlorine Scavenging in Organic Transformations

The strong electrophilic nature of triethyloxonium hexafluorophosphate makes it effective for activating carbonyl groups and for use as a chlorine scavenger in various organic transformations . These applications are valuable in complex molecule synthesis, particularly in the preparation of ruthenium allenylidene complexes and in asymmetric Diels-Alder reactions, where precise control over reactive intermediates is essential.

Structural and Mechanistic Studies Requiring a Crystallographically Defined Oxonium Ion Source

Researchers requiring a structurally characterized oxonium ion source for X-ray crystallography or computational modeling should procure triethyloxonium hexafluorophosphate. Its full X-ray crystallographic characterization provides definitive geometric data that is unavailable for the more common tetrafluoroborate analogue. This makes it the reagent of choice for fundamental studies on oxonium ion structure and reactivity.

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